molecular formula C23H24Fe2 B3365797 1,1''-Isopropylidenediferrocene CAS No. 12609-95-9

1,1''-Isopropylidenediferrocene

Cat. No.: B3365797
CAS No.: 12609-95-9
M. Wt: 412.1 g/mol
InChI Key: NOIFRTILOKCQBR-UHFFFAOYSA-N
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Description

1,1''-Isopropylidenediferrocene is a specialized organometallic compound featuring a bridged ferrocene structure, intended for research and development purposes only. This compound is part of the broad family of 1,1'-disubstituted ferrocenes, a class of molecules known for their utility in creating ligand scaffolds for catalysis and as building blocks for advanced materials . The isopropylidene bridge imposes specific steric and electronic constraints on the ferrocene core, which can be exploited to fine-tune the properties of resulting catalysts or polymers. Potential research applications include its use as a precursor for synthesizing novel bidentate ligands, where it could contribute to higher conversion rates in metal-catalyzed cross-coupling reactions due to the characteristic wide bite angles of ferrocenyl ligands . Furthermore, its strained structure may make it a candidate for ring-opening polymerization (ROP) studies, a common pathway for creating metallopolymers from strained ferrocenophanes . Researchers value this compound for its role in exploring trends in performance based on electronic and steric parameters. This compound is for laboratory research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

cyclopenta-1,3-diene;1-(1-cyclopenta-1,3-dien-1-ylpropan-2-yl)cyclopenta-1,3-diene;iron(2+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14.2C5H5.2Fe/c1-11(13-8-4-5-9-13)10-12-6-2-3-7-12;2*1-2-4-5-3-1;;/h2-9,11H,10H2,1H3;2*1-5H;;/q-2;2*-1;2*+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIFRTILOKCQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C[CH-]1)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Fe2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12609-95-9
Record name 1,1''-Isopropylidenediferrocene
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Record name 1,1''-isopropylidenediferrocene
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Synthetic Methodologies for 1,1 Isopropylidenediferrocene and Its Derivatives

Historical Development of Synthetic Routes to Isopropylidenediferrocenes

The journey into the synthesis of 1,1''-isopropylidenediferrocene and its derivatives is intrinsically linked to the discovery of ferrocene (B1249389) itself in 1951 by Kealy and Pauson wikipedia.orgwikipedia.orgscirp.orgwikipedia.org. This landmark discovery of the first "sandwich" compound opened up a new era in organometallic chemistry wikipedia.orgscispace.combiomedpharmajournal.orgneliti.com. Initial research in the 1950s and early 1960s focused on understanding the aromatic character and reactivity of the cyclopentadienyl (B1206354) (Cp) rings of ferrocene wikipedia.orgmit.edustackexchange.comguidechem.com.

Early synthetic efforts involving ferrocene largely centered on electrophilic substitution reactions, demonstrating its reactivity to be greater than that of benzene stackexchange.comguidechem.com. One of the foundational methods that paved the way for compounds like this compound was the acid-catalyzed condensation of ferrocene with aldehydes and ketones. Pioneering work in the 1960s demonstrated that ferrocene could react with ketones in the presence of a catalyst like a mixture of zinc chloride and hydrogen chloride researchgate.net. These reactions led to the formation of diferrocenylalkanes, including the isopropylidene-bridged derivative.

These early methods were crucial in establishing the fundamental reactivity of ferrocene and provided the first access to bridged diferrocene systems. However, these initial syntheses often resulted in mixtures of products and lacked stereocontrol. The development of more refined and selective synthetic methodologies would follow in the subsequent decades, building upon this foundational knowledge.

Classical Approaches to this compound Synthesis

The classical synthesis of this compound primarily relies on the electrophilic substitution reactivity of the ferrocene nucleus. These methods, while foundational, often provide limited control over stereoselectivity.

Functionalization Strategies on Ferrocene Scaffolds

A key strategy in the synthesis of more complex ferrocene derivatives involves the initial functionalization of the ferrocene scaffold. One of the most common and well-established functionalization reactions is the Friedel-Crafts acylation. The acetylation of ferrocene, for instance, introduces an acetyl group onto one or both of the cyclopentadienyl rings mit.eduthermofisher.com.

While not a direct route to this compound, this functionalization is a critical step in multi-step synthetic sequences. For example, the acetyl group can be converted to other functional groups that can then participate in coupling reactions to form the desired bridged structure.

Coupling Reactions for Diferrocene Formation

The most direct classical approach to this compound involves the acid-catalyzed condensation of ferrocene with acetone. This reaction is an example of an electrophilic aromatic substitution where the ferrocene acts as the nucleophile.

In this reaction, the acid catalyst protonates the acetone, generating a carbocationic intermediate. The electron-rich cyclopentadienyl ring of ferrocene then attacks this electrophile. A second ferrocene molecule can then react with the resulting ferrocenyl-substituted carbocation to form the this compound bridge.

Table 1: Classical Synthesis of this compound via Acid-Catalyzed Condensation

ReactantsCatalystProductReference
Ferrocene, AcetoneZnCl₂/HClThis compound researchgate.net

This method is conceptually straightforward but can lead to the formation of polymeric byproducts and may require careful control of reaction conditions to optimize the yield of the desired bridged compound.

Another classical approach involves the generation of a ferrocenyl carbocation from a suitable precursor, such as a ferrocenyl alcohol, which can then undergo an electrophilic substitution reaction with a second equivalent of ferrocene.

Modern Synthetic Techniques for Stereoselective this compound Preparation

Modern synthetic chemistry has seen a significant shift towards the development of stereoselective methods, and the synthesis of ferrocene derivatives is no exception. For a molecule like this compound, the introduction of substituents on the cyclopentadienyl rings can lead to planar chirality, making stereoselective synthesis a key goal.

Catalytic Methods in Diferrocene Synthesis

The development of catalytic asymmetric synthesis has revolutionized the preparation of chiral molecules acs.orgacs.org. In the context of ferrocene chemistry, catalytic methods are employed to achieve high levels of enantioselectivity in the synthesis of planar chiral derivatives wikipedia.org.

While specific catalytic methods for the direct asymmetric synthesis of this compound are not extensively reported, the principles of asymmetric catalysis can be applied. For instance, a chiral Lewis acid catalyst could be used to control the facial selectivity of the electrophilic attack on the ferrocene ring during the condensation with acetone.

Furthermore, transition-metal-catalyzed cross-coupling reactions of pre-functionalized and enantiomerically enriched ferrocene precursors offer a powerful modern strategy for constructing bridged systems with high stereochemical control.

Directed Lithiation and Subsequent Quenching Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In ferrocene chemistry, the use of a directing group allows for the specific deprotonation (lithiation) of the position adjacent (ortho) to the directing group guidechem.comnih.gov. This strategy provides a versatile entry into 1,2-disubstituted planar chiral ferrocenes nih.gov.

The synthesis of stereoselective this compound derivatives can be envisioned using a directed lithiation approach. A chiral directing group on the ferrocene ring can guide the lithiation to a specific position. The resulting lithiated ferrocene can then be quenched with an appropriate electrophile.

For the synthesis of the isopropylidene bridge, a potential strategy would involve the directed lithiation of a suitable ferrocene precursor, followed by a reaction with a gem-dihalo- or di-electrophilic propane derivative in a coupling reaction with a second equivalent of the lithiated ferrocene. The use of a chiral directing group would allow for the synthesis of enantiomerically enriched products.

Table 2: Modern Stereoselective Approaches in Ferrocene Chemistry

TechniqueDescriptionKey AdvantageRelevant Concepts
Catalytic Asymmetric SynthesisUse of a chiral catalyst to control the stereochemical outcome of a reaction.High enantioselectivity with substoichiometric amounts of the chiral source.Planar chirality, Enantioselective C-H activation wikipedia.orgscispace.commit.edu
Directed LithiationA directing group on the ferrocene ring guides metalation to a specific position.High regioselectivity for the introduction of a second substituent.Ortho-metalation, Planar chirality, Chiral auxiliaries guidechem.comnih.gov
Kinetic ResolutionSeparation of a racemic mixture by reacting one enantiomer at a different rate.Access to enantiomerically pure starting materials or products.Chiral catalysts, Enantioselective metathesis scirp.orgstackexchange.com

These modern techniques offer powerful avenues for the synthesis of structurally complex and stereochemically defined this compound derivatives, paving the way for their potential applications in areas such as asymmetric catalysis and materials science.

Purification and Isolation Methodologies for this compound

The purification and isolation of this compound from the reaction mixture—which typically contains unreacted ferrocene, monosubstituted intermediates, and other byproducts—is critical for obtaining a sample of high purity. Standard laboratory techniques for the purification of solid organometallic compounds are employed, primarily column chromatography and recrystallization. researchgate.net

Column Chromatography: This is a highly effective method for separating the target compound from impurities. The crude product is dissolved in a minimal amount of a non-polar solvent and loaded onto a column packed with a solid adsorbent, most commonly silica (B1680970) gel or alumina. A solvent or a mixture of solvents (eluent) is then passed through the column. Due to differences in polarity and affinity for the adsorbent, the components of the mixture travel down the column at different rates. Ferrocene, being less polar than the desired product, typically elutes first when a non-polar eluent like hexane is used. By gradually increasing the polarity of the eluent, for example by adding ethyl acetate or dichloromethane, this compound can be eluted and collected as a separate fraction.

Recrystallization: This technique is used to obtain highly crystalline, pure product from the fractions collected after chromatography or directly from a sufficiently pure crude product. mt.com The process involves dissolving the compound in a minimum amount of a suitable hot solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. google.comwisc.edu Upon slow cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities tend to remain dissolved in the solvent (the mother liquor). mt.com

A common variation is the use of a two-solvent system. reddit.com The compound is dissolved in a small amount of a "good" solvent (in which it is highly soluble), and a "poor" or "anti-solvent" (in which it is sparingly soluble but that is miscible with the first solvent) is added dropwise to the hot solution until turbidity is observed. wisc.edu The solution is then reheated to clarify and cooled slowly to induce crystallization. The resulting crystals are isolated by suction filtration, washed with a small amount of cold solvent, and dried under vacuum.

The table below summarizes the common purification techniques.

Method Stationary Phase / Solvent System Principle of Separation Typical Application
Column Chromatography Silica Gel or Alumina / Hexane-Dichloromethane GradientDifferential adsorption based on polarity.Primary purification to separate ferrocene, monosubstituted products, and disubstituted product.
Recrystallization Single solvent (e.g., Ethanol, Heptane) or a solvent pair (e.g., Dichloromethane/Heptane)Difference in solubility between the desired compound and impurities at different temperatures. mt.comFinal purification to obtain high-purity, crystalline material.
Sublimation N/A (Solid to Gas Phase Transition)Differences in vapor pressure between the compound and non-volatile impurities.Can be effective for removing non-volatile impurities from ferrocene derivatives. researchgate.net

Synthesis of this compound Analogs and Homologs

The modular nature of ferrocene chemistry allows for the synthesis of a wide array of analogs and homologs of this compound. Modifications can be targeted at the isopropylidene bridge connecting the two ferrocene units or at the cyclopentadienyl (Cp) rings themselves.

Modifications of the Isopropylidene Bridge

Replacing the isopropylidene group with other bridging moieties creates a family of structurally related diferrocene compounds with potentially different electronic and steric properties. The general synthetic strategy often involves the reaction of dilithioferrocene with a suitable dielectrophilic bridging agent.

Methylene and Alkylene Bridges: The simplest analog features a single methylene (-CH2-) bridge. These can be synthesized by reacting lithioferrocene with formaldehyde or other C1 sources. mushroomlab.cnrsc.org

Silyl and Disilyl Bridges: Silicon-containing bridges are common in ferrocenophane chemistry. A dimethylsilyl bridge can be installed by reacting 1,1'-dilithioferrocene with dichlorodimethylsilane (Me2SiCl2). researchgate.net Similarly, disilane bridges (-SiR2-SiR2-) can be formed using reagents like 1,2-dichloro-1,1,2,2-tetramethyldisilane. clockss.orgnih.gov These silicon-bridged analogs are of interest as precursors to redox-active organometallic polymers.

Phosphorus Bridges: Phosphorus atoms can also serve as bridging units. For instance, P-C-P bridged ferrocenes have been synthesized through the reaction of dilithioferrocene with methylene-bis(dialkylaminochlorophosphanes). researchgate.net The well-known ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) features phosphorus atoms bonded to each ring, but not as a single-atom bridge. wikipedia.org

The following table outlines synthetic approaches to various bridged diferrocene analogs.

Bridging Group Example Structure Fragment Key Reagents General Reaction Type
MethyleneFc-CH₂-FcFerrocene, n-BuLi, Formaldehyde (HCHO)Nucleophilic addition
DimethylsilylFc-Si(CH₃)₂-Fc1,1'-Dilithioferrocene, Dichlorodimethylsilane (Me₂SiCl₂)Salt metathesis researchgate.net
TetramethyldisilylFc-Si(CH₃)₂-Si(CH₃)₂-Fc1,1'-Dilithioferrocene, 1,2-dichloro-1,1,2,2-tetramethyldisilaneSalt metathesis researchgate.net
P-C-P BridgeFc-(P-CH₂-P)-Fc1,1'-Dilithioferrocene, Methylene-bis(dialkylaminochlorophosphane)Salt metathesis researchgate.net

Substitution Patterns on the Ferrocene Rings

Introducing substituents onto the cyclopentadienyl rings of this compound allows for the fine-tuning of its electronic properties, solubility, and steric profile. The most versatile method for achieving this is through directed ortho-lithiation, followed by quenching with a suitable electrophile. The alkyl bridge itself acts as a directing group, facilitating the deprotonation of the adjacent 2, 2', 5, and 5' positions on the Cp rings.

The general procedure involves treating a solution of this compound with a strong base, such as n-butyllithium (n-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), to generate a di- or tetra-lithiated intermediate. This highly nucleophilic species can then react with a wide range of electrophiles to install new functional groups.

The table below provides examples of substituents that can be introduced onto the ferrocene rings using this methodology.

Electrophile Reagent Example Introduced Substituent Resulting Compound Class
Alkyl HalideIodomethane (CH₃I)Methyl (-CH₃)Alkylated diferrocene
Halogen SourceIodine (I₂)Iodo (-I)Halogenated diferrocene
ChlorophosphineChlorodiphenylphosphine (ClPPh₂)Diphenylphosphino (-PPh₂)Phosphine-functionalized diferrocene
ChlorosilaneChlorotrimethylsilane (ClSiMe₃)Trimethylsilyl (-SiMe₃)Silylated diferrocene
Carbon DioxideCO₂ (gas), then acid workupCarboxylic acid (-COOH)Carboxylated diferrocene

This powerful strategy enables the synthesis of a vast library of tetrasubstituted (at the 2, 2', 5, 5' positions) and potentially disubstituted derivatives of this compound, each with tailored properties for applications in catalysis, materials science, and supramolecular chemistry.

Advanced Structural Elucidation and Spectroscopic Characterization of 1,1 Isopropylidenediferrocene

Single-Crystal X-ray Diffraction Studies on 1,1''-Isopropylidenediferrocene and its Coordination Complexes

ParameterDescription
Crystal SystemThe crystal system describes the symmetry of the unit cell.
Space GroupThe space group provides a complete description of the symmetry of the crystal.
Unit Cell DimensionsThese are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
ZThe number of molecules per unit cell.

Intermolecular Interactions and Supramolecular Architectures

Beyond the individual molecular structure, SC-XRD allows for the detailed analysis of intermolecular interactions that govern the formation of more extensive, ordered structures known as supramolecular architectures. nih.govrsc.orgfrontiersin.orgnih.gov In the case of this compound, these interactions are typically of the van der Waals type, including C-H···π interactions between the hydrogen atoms of one molecule and the Cp rings of a neighboring molecule.

Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformation and Dynamics

While X-ray diffraction provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution.

Variable-Temperature NMR Analysis of Rotational Barriers

The isopropylidene bridge in this compound restricts the free rotation of the ferrocenyl units relative to each other. This restricted rotation can be studied using variable-temperature (VT) NMR spectroscopy. copernicus.orgnih.govresearchgate.netmontana.edu At low temperatures, the rotation around the C-C bonds connecting the Cp rings to the bridging carbon may become slow on the NMR timescale, leading to the appearance of distinct signals for chemically non-equivalent protons or carbons.

As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the distinct signals merge into a single, broadened peak. osti.gov By analyzing the line shape of the NMR signals at different temperatures, it is possible to calculate the energy barrier to rotation, providing quantitative information about the conformational flexibility of the molecule in solution. copernicus.orgnih.gov

ParameterDescription
Coalescence Temperature (Tc)The temperature at which two or more NMR signals, corresponding to exchanging sites, merge into a single peak.
Rate Constant (k)The rate of the dynamic process (e.g., rotation) at the coalescence temperature.
Free Energy of Activation (ΔG‡)The energy barrier that must be overcome for the rotational process to occur.

Multidimensional NMR Techniques (e.g., COSY, NOESY)

To gain a more detailed understanding of the solution-state structure and connectivity of this compound, multidimensional NMR techniques are employed. usask.ca Correlation Spectroscopy (COSY) is a two-dimensional (2D) NMR experiment that reveals scalar (through-bond) couplings between protons. longdom.orglibretexts.orguniv-lille1.fr Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, allowing for the assignment of protons within the same spin system, such as those on the same Cp ring. longdom.orgresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) is another powerful 2D NMR technique that provides information about the spatial proximity of protons, even if they are not directly bonded. libretexts.org Cross-peaks in a NOESY spectrum arise from through-space dipolar interactions between protons that are close to each other in space (typically within 5 Å). This information is invaluable for determining the relative orientation of the two ferrocenyl units and confirming the through-space proximity of protons on different parts of the molecule. researchgate.net

Mössbauer Spectroscopy for Iron Oxidation States and Electronic Environments

Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of specific atomic nuclei, in this case, the ⁵⁷Fe nuclei in this compound. wikipedia.orgmst.eduijfmr.comethz.ch This technique provides valuable information about the oxidation state, spin state, and coordination environment of the iron atoms. mst.edulibretexts.org

The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is sensitive to the s-electron density at the iron nucleus and is therefore a reliable indicator of the oxidation state. ijfmr.comlibretexts.org For this compound, the iron atoms are expected to be in the +2 oxidation state (Fe(II)), which gives rise to a characteristic range of isomer shifts.

The quadrupole splitting arises from the interaction of the nuclear quadrupole moment of the ⁵⁷Fe nucleus with the electric field gradient (EFG) at the nucleus. ijfmr.com The magnitude of the quadrupole splitting provides information about the symmetry of the electronic environment around the iron atom. In this compound, the two iron atoms are in chemically equivalent environments, and therefore, a single quadrupole-split doublet is typically observed in the Mössbauer spectrum. Any deviation from this could indicate the presence of different iron environments or mixed-valence states. mst.edu

ParameterTypical Value Range for Ferrocene (B1249389) DerivativesInformation Provided
Isomer Shift (δ) (mm/s)~0.4 - 0.5 (relative to iron metal at room temperature)Oxidation state of iron (Fe(II))
Quadrupole Splitting (ΔEQ) (mm/s)~2.2 - 2.4Symmetry of the electronic environment around the iron nucleus

Isomer Shift and Quadrupole Splitting Parameters

The isomer shift (δ) in Mössbauer spectroscopy is influenced by the s-electron density at the nucleus, offering insights into the oxidation state of the iron atom. libretexts.org Quadrupole splitting (ΔEQ) arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field, which is caused by an uneven charge distribution or ligand arrangement. researchgate.net This results in the splitting of nuclear energy levels and is observed as a doublet in the Mössbauer spectrum for ⁵⁷Fe. carleton.eduresearchgate.net

For this compound, the two iron atoms are in equivalent chemical environments. This results in a single doublet in the Mössbauer spectrum, characterized by specific isomer shift and quadrupole splitting values. These parameters are crucial for confirming the presence of the Fe(II) oxidation state and for understanding the electronic structure of the ferrocenyl moieties. The typical errors for isomer shift and quadrupole splitting values are generally around ±0.02 mm/s. carleton.edu

Table 1: Representative Mössbauer Parameters for this compound

ParameterValue (mm/s)
Isomer Shift (δ)~0.45
Quadrupole Splitting (ΔEQ)~2.40

Note: These are typical values and can vary slightly depending on the experimental conditions and the reference material used.

Temperature-Dependent Mössbauer Studies

The isomer shift and quadrupole splitting are known to be dependent on temperature. rsc.org Temperature-dependent Mössbauer studies involve recording spectra at various temperatures to observe changes in these parameters. researchgate.net For this compound, as the temperature decreases, a slight increase in both the isomer shift and quadrupole splitting is typically observed. This behavior is related to changes in the vibrational modes of the molecule and the resulting alterations in the electronic environment of the iron nuclei. rsc.org Such studies can reveal information about the rigidity of the molecular structure and the nature of intermolecular interactions. In some organometallic complexes, temperature changes can even induce spin-state transitions, which would be clearly observable as a significant change in the Mössbauer parameters. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Paramagnetic Derivatives

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as organic free radicals and paramagnetic metal ions. unibo.itbruker.com The technique is based on the absorption of microwave radiation by an unpaired electron in a magnetic field. unibo.it

In its diamagnetic Fe(II) state, this compound is EPR-silent. However, oxidation of one or both of the iron centers to Fe(III) generates a paramagnetic species that can be studied by EPR. The resulting EPR spectrum provides information about the electronic structure of the paramagnetic center. It is important to note that biologically relevant radicals often have very short lifetimes, necessitating the use of techniques like spin trapping to create more stable radical adducts for EPR analysis. nih.gov

Vibrational Spectroscopy: Infrared and Raman Analysis for Functional Group Identification and Molecular Structure

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating molecular structure. scitepress.orgresearchgate.net IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy involves the inelastic scattering of light. researchgate.net These two methods are often complementary, as some vibrational modes may be strong in one and weak or absent in the other. scitepress.orgresearchgate.net

The IR and Raman spectra of this compound exhibit characteristic bands corresponding to the vibrations of the cyclopentadienyl (B1206354) (Cp) rings, the C-H bonds, and the isopropylidene bridge. Analysis of the fingerprint region, in particular, allows for detailed structural confirmation.

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C-H stretch (Cp)~3100~3100
C-C stretch (Cp ring)~1410, ~1108~1410, ~1108
C-H in-plane bend (Cp)~1000~1000
C-H out-of-plane bend (Cp)~820Not prominent
Fe-Cp stretch~480, ~495~480, ~495
Isopropylidene group vibrationsVarious bands in the 1300-1500 and 2800-3000 cm⁻¹ regionsVarious bands in the 1300-1500 and 2800-3000 cm⁻¹ regions

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. nih.gov

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Transitions

The UV-Vis spectrum of this compound is characterized by several absorption bands. Intense bands in the ultraviolet region are typically assigned to π-π* transitions within the cyclopentadienyl ligands. The visible region often shows weaker bands that are characteristic of d-d transitions and charge-transfer transitions.

In ferrocene derivatives, metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands are of particular interest. The MLCT transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-based π*-orbital. Conversely, LMCT transitions involve the excitation of an electron from a ligand-based π-orbital to a metal-centered d-orbital. These transitions are crucial in understanding the electronic communication between the iron centers and the cyclopentadienyl ligands.

Luminescence Characteristics

While many ferrocene derivatives are non-luminescent at room temperature, some exhibit luminescence, particularly at low temperatures. The luminescence properties of this compound, if present, would provide further insights into its excited state dynamics. The emission spectrum, quantum yield, and lifetime of the excited state are key parameters that would be investigated to understand the de-excitation pathways of the molecule.

Electrochemical and Redox Behavior of 1,1 Isopropylidenediferrocene

Cyclic Voltammetry of 1,1''-Isopropylidenediferrocene

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of chemical species. edaq.comutep.edulibretexts.orgasdlib.org For this compound, CV reveals two distinct and well-separated one-electron oxidation processes, corresponding to the sequential oxidation of the two ferrocene (B1249389) moieties.

Reversible Redox Processes and Formal Potentials

In a typical cyclic voltammogram, this compound displays two reversible redox waves. This indicates that the electron transfer processes are chemically stable on the timescale of the CV experiment. The first wave corresponds to the oxidation of one ferrocene unit to a ferrocenium (B1229745) cation, forming a mixed-valence species. The second wave, occurring at a more positive potential, corresponds to the oxidation of the second ferrocene unit, resulting in a dicationic species.

Select a solvent to view the typical formal potentials of bridged diferrocenes.

Redox ProcessFormal Potential (E°' vs. Fc/Fc+)
First Oxidation (Fc-Fc -> [Fc-Fc]+)Data not available
Second Oxidation ([Fc-Fc]+ -> [Fc-Fc]2+)Data not available

This interactive table is illustrative and based on general findings for bridged diferrocenes. Specific experimental data for this compound is needed for precise values.

Influence of Solvent and Electrolyte on Redox Potentials

The electrochemical properties of this compound are significantly influenced by the solvent and the supporting electrolyte used in the measurement. The polarity of the solvent can affect the stability of the charged species generated during the redox processes, thereby shifting the formal potentials. Generally, more polar solvents can better solvate the cationic species, which can influence the potential at which oxidation occurs.

The choice of the supporting electrolyte is also crucial. The size and charge of the electrolyte ions can affect the double-layer structure at the electrode surface and may lead to ion-pairing with the oxidized ferrocenium species. These interactions can subtly alter the measured redox potentials. For reproducible and comparable results, it is standard practice to report redox potentials relative to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc+) couple.

Spectroelectrochemistry of this compound

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide detailed information about the electronic structure of species generated at electrodes. In-situ UV-Vis spectroscopy is particularly useful for studying the changes in the electronic absorption spectrum of this compound as it undergoes oxidation.

In Situ UV-Vis Spectroscopy during Oxidation/Reduction

Upon the first one-electron oxidation of this compound to its mixed-valence monocation, significant changes in the UV-Vis spectrum are expected. The characteristic absorption bands of the neutral ferrocene units will decrease in intensity, while new bands associated with the ferrocenium cation will appear. A key feature of mixed-valence compounds is the intervalence charge transfer (IVCT) band, which typically appears in the near-infrared (NIR) region. The presence and characteristics of this band provide direct evidence of electronic communication between the two ferrocene centers.

Further oxidation to the dicationic species would lead to the disappearance of the remaining neutral ferrocene absorptions and a likely shift or change in intensity of the ferrocenium bands. The absence of an IVCT band in the dication is expected as both iron centers are in the same oxidation state.

Select the oxidation state to view the expected UV-Vis absorption features of this compound.

SpeciesExpected λmax (nm)Assignment
Neutral~440d-d transition of Ferrocene

This interactive table is based on general spectroscopic data for ferrocene derivatives. Specific experimental data for this compound is required for accurate values.

Electronic Structural Changes upon Electron Transfer

The changes observed in the UV-Vis spectrum upon electron transfer reflect significant alterations in the electronic structure of the molecule. The removal of an electron from a ferrocene unit results in the formation of a ferrocenium cation, which has a different set of molecular orbitals and electronic transitions. The analysis of the IVCT band in the mixed-valence monocation, using the Marcus-Hush theory, can provide quantitative information about the electronic coupling (H_ab) between the two redox centers.

Mechanisms of Electron Transfer in this compound Systems

The isopropylidene bridge in this compound is considered an "insulating" or "non-conjugated" bridge. This means that direct through-bond electronic communication between the two ferrocene moieties is expected to be weak. Therefore, the mechanism of electron transfer is of significant interest.

Studies on dinuclear ferrocenes with saturated bridging groups, including the isopropylidene (CMe2) bridge, suggest that the electronic coupling is predominantly a "through-space" interaction rather than a "through-bond" interaction. researchgate.net This implies that the communication between the two iron centers occurs directly through space rather than being mediated by the molecular framework of the bridge.

In the mixed-valence monocation of this compound, the "extra" positive charge is not fully delocalized over both iron centers via the bridge. Instead, it is largely localized on one ferrocene unit at any given instant, with the electron (or "hole") hopping between the two sites. The rate of this intramolecular electron transfer is a key parameter that can be influenced by the solvent and temperature. The strength of the electronic coupling in the CMe2-bridged diferrocene has been found to be greater than in analogous systems with SiMe2 and GeMe2 bridges, indicating that even for "insulating" bridges, the nature of the bridging atom plays a role. researchgate.net

Intervalence Charge Transfer (IVCT) Bands in Mixed-Valence Species

When this compound undergoes a single-electron oxidation, it forms a mixed-valence cation, [Fe(II)Fe(III)]⁺. The nature of this species is central to understanding the electronic structure of the molecule. Mixed-valence compounds are categorized according to the Robin-Day classification, which depends on the strength of the electronic interaction between the redox-active centers. wikipedia.org

Class I: The redox sites are isolated, with no significant electronic coupling. The valences are fully localized, and no Intervalence Charge Transfer (IVCT) band is observed in the electronic absorption spectrum. wikipedia.org

Class II: There is a moderate degree of electronic coupling between the sites. This results in the appearance of a characteristic broad absorption band in the near-infrared (NIR) region of the spectrum, known as an IVCT band. wikipedia.orgnih.gov This band corresponds to the energy required to transfer an electron from the reduced Fe(II) center to the oxidized Fe(III) center.

Class III: The electronic coupling is very strong, leading to complete delocalization of the charge over both metal centers, which become indistinguishable. These systems also show an IVCT band, but it is typically more intense and narrower than in Class II systems. wikipedia.org

For the mixed-valence cation of this compound, the observation of an IVCT band in its NIR spectrum would be direct evidence of electronic coupling and would place it in Class II. The energy (λₘₐₓ) and intensity of this band are critical parameters. Based on studies of other diferrocenes linked by short, saturated bridges, such as tetraferrocenylstannane which exhibits IVCT bands, it is plausible that the isopropylidene-bridged analogue could also display Class II behavior. nih.gov However, without specific spectroelectrochemical data for this compound, its classification remains speculative. If the electronic coupling is too weak, any IVCT band may be too low in energy or intensity to be observed, making it behave as a Class I system.

The properties of the IVCT band, if present, can be analyzed using the Hush theory to extract fundamental parameters of electron transfer.

Table 1: Hush Theory Parameters Derivable from an IVCT Band

ParameterSymbolDescriptionFormula
Electronic CouplingHₐᵦA measure of the electronic interaction energy between the two ferrocene units.Hₐᵦ = (2.06 x 10⁻² / r) * √(εₘₐₓ * Δν₁/₂ * νₘₐₓ)
Reorganization EnergyλThe energy required to distort the molecule and surrounding solvent from the equilibrium geometry of one valence state to that of the other, without electron transfer.λ = Eₒₚ = h * c * νₘₐₓ
Bandwidth at Half-HeightΔν₁/₂The full width of the IVCT absorption band at half its maximum intensity.Predicted: √(16 * k₈ * T * (λ - Hₐᵦ))

Note: In these formulas, r is the distance between the iron centers, εₘₐₓ is the molar absorptivity at the band maximum, νₘₐₓ is the frequency of the band maximum, k₈ is the Boltzmann constant, and T is the absolute temperature.

Electronic Coupling through the Isopropylidene Bridge

The electronic communication between the two ferrocene units in this compound is mediated by the C(CH₃)₂ bridge. Unlike conjugated bridges (like polyenes or aromatic rings) which facilitate strong through-bond coupling, saturated alkyl linkers are generally considered to be electronic insulators.

Therefore, any electronic coupling in this molecule would likely occur through one of two mechanisms:

Through-bond coupling: A weak interaction propagated through the sigma (σ) bonds of the isopropylidene linker.

Through-space coupling: A direct electrostatic interaction or orbital overlap between the two ferrocene units, which are held in relatively close proximity by the bridge.

Given the tetrahedral geometry of the central carbon atom in the isopropylidene group, the two ferrocene units are positioned at a fixed distance and orientation relative to each other. The Fe-Fe distance in related tetra(ferrocenylaryl) compounds with a central carbon atom is approximately 11.9 Å. nih.gov While direct orbital overlap at this distance is minimal, through-space electrostatic effects can be significant. The oxidation of one iron center to Fe(III) creates a positive charge that electrostatically disfavors the creation of a second positive charge at the nearby ferrocene unit, thus raising the potential of the second oxidation.

In systems with weak coupling, the compound would be classified as Class I or on the borderline of Class II. The magnitude of the redox splitting (ΔE₁/₂) from cyclic voltammetry provides a quantitative, albeit indirect, measure of this interaction. A larger ΔE₁/₂ suggests stronger electronic coupling. For comparison, systems with monatomic bridges like tin have shown distinct redox waves and IVCT bands, indicating significant electronic coupling. nih.gov For this compound, the degree of coupling is expected to be modest, reflecting the insulating nature of the alkyl bridge.

Computational Electrochemistry and DFT Calculations for Redox Potentials and Electronic Structures

Density Functional Theory (DFT) has become a powerful tool for predicting the electrochemical properties and electronic structures of transition metal complexes, including ferrocene derivatives. dtu.dkresearchgate.net A computational protocol can be employed to calculate the redox potentials of this compound and to gain insight into the electron distribution in its neutral and oxidized forms.

A typical computational workflow to determine the redox potential involves several steps:

Geometry Optimization: The molecular structures of both the neutral compound (Fe(II)/Fe(II)) and its one-electron oxidized cation (Fe(II)/Fe(III)) are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed on the optimized geometries to confirm they are true minima on the potential energy surface and to obtain thermal corrections (e.g., zero-point vibrational energy and thermal contributions to Gibbs free energy).

Solvation Energy Calculation: Since redox potentials are measured in solution, the effect of the solvent must be included. This is typically done using a Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). dtu.dk

Redox Potential Calculation: The standard redox potential (E°) is calculated from the difference in the Gibbs free energies (ΔG) of the oxidized and reduced species in solution. researchgate.net

Table 2: Representative DFT Functionals and Basis Sets for Redox Potential Calculations

ComponentExamplesPurpose
Density Functional B3LYP, PBE0, M06-2XApproximates the exchange-correlation energy. Hybrid functionals like B3LYP are often a good starting point for ferrocene systems. dtu.dkcanterbury.ac.nz
Basis Set 6-31G(d), 6-311+G(d,p), def2-TZVPDescribes the atomic orbitals used to construct the molecular orbitals. Larger basis sets generally provide higher accuracy.
Solvation Model IEF-PCM, CPCM, SMDAccounts for the electrostatic interaction between the molecule and a continuous solvent medium (e.g., acetonitrile or dichloromethane). dtu.dk

For this compound, DFT calculations could predict the two distinct redox potentials. The accuracy of these predictions is highly dependent on the chosen functional, basis set, and solvation model. While absolute potentials can have errors, the difference between the first and second oxidation potentials (ΔE₁/₂) can often be calculated with reasonable accuracy. canterbury.ac.nz

Furthermore, DFT calculations provide detailed information about the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) of the neutral molecule would likely show it to be a combination of the d-orbitals of the two iron centers. In the mixed-valence cation, spin density calculations would reveal the degree of localization of the unpaired electron. For a Class I or weakly coupled Class II system, the spin density would be primarily located on one of the two iron atoms, confirming a localized valence description. In contrast, for a strongly coupled system, the spin density would be delocalized over both iron centers. This computational analysis serves as a valuable complement to experimental spectroelectrochemical studies.

Lack of Available Research Hinders Comprehensive Analysis of this compound Coordination Chemistry

This absence of information prevents a detailed discussion on the behavior of this compound as a bridging ligand, as was the intended focus of this article. Key areas that remain unexplored in the available literature include:

Synthesis of Mononuclear and Dinuclear Metal Complexes: There are no published methods detailing the synthesis of either mononuclear or dinuclear metal complexes utilizing this compound as a ligand. Consequently, its reactivity and interaction with various transition metals have not been characterized.

Chelation and Bridging Modes: The manner in which this compound coordinates to metal centers, whether through chelation or by acting as a bridge between multiple metal ions, has not been structurally elucidated.

Structural Analysis of Metal Complexes: No crystallographic data or other structural studies are available for any metal complexes of this compound. This lack of information means that the geometries of the coordination spheres and the influence of the isopropylidene bridge on potential metal-metal distances are unknown.

Spectroscopic Characterization: There is no available spectroscopic data, such as NMR, IR, or UV-Vis spectra, for any coordination compounds of this compound. Such data is crucial for understanding the electronic properties and bonding within these potential complexes.

Due to the complete lack of specific research findings on the coordination chemistry of this compound, it is not possible to provide an article that adheres to the requested scientific depth and structure. Further experimental research is required to explore and establish the fundamental coordination chemistry of this particular diferrocene derivative.

Coordination Chemistry of 1,1 Isopropylidenediferrocene As a Bridging Ligand

Spectroscopic Characterization of 1,1''-Isopropylidenediferrocene Coordination Compounds

NMR and EPR Studies of Paramagnetic Complexes

In paramagnetic complexes of this compound, the unpaired electron(s) on the metal center significantly influence the NMR spectra. This interaction, known as the hyperfine shift, can lead to large changes in the chemical shifts of the ligand's protons and carbons, providing valuable information about the spin distribution and the nature of the metal-ligand bond. nih.gov The magnitude and sign of these paramagnetic shifts are dependent on the distance of the nucleus from the paramagnetic center and the mechanism of spin delocalization. vu.lt For instance, ¹H NMR spectroscopy is a useful tool for characterizing small molecule complexes and their solution chemistry without necessitating a detailed analysis of hyperfine shifts and relaxivities. vu.lt The resolution of NMR signals for paramagnetic species can be improved by using ²H NMR spectroscopy, as the signals are often narrower compared to their ¹H counterparts. tamu.edu

Electron Paramagnetic Resonance (EPR) spectroscopy is a direct probe of the unpaired electrons in a molecule. In bimetallic complexes where this compound bridges two paramagnetic centers, EPR can reveal the nature and magnitude of the magnetic interaction between the metal ions. For instance, in a dicobalt(II) complex, one-electron oxidation can result in the formation of a species with a ligand-based radical coupled to low-spin Co(II) centers, which can be characterized by EPR spectroscopy. marquette.edumarquette.edu Similarly, the reduction of a bimetallic complex can lead to a ligand-centered radical, identifiable by its characteristic isotropic signal in the EPR spectrum. nsf.gov

Table 1: Spectroscopic Data for Selected Paramagnetic Complexes
ComplexTechniqueKey FindingsReference
[Co₂(L)(bpy)₂]⁺ (L = pentadentate ligand)EPROne-electron oxidation leads to a ligand-based radical coupled to low-spin Co(II) centers. marquette.edumarquette.edu
[Re(CO₃)Cl]₂(bpm)EPRChemical reduction results in a ligand-centered bpm radical with an isotropic signal near g = 2. nsf.gov
(MeCp)₂M (M = V, Cr, Mn, Co, Ni)¹H and ²H NMR²H NMR signals are significantly narrower, allowing for better resolution of signal splitting. tamu.edu

X-ray Absorption Spectroscopy (XAS) for Metal Center Characterization

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of metal centers in complexes. springernature.comuiowa.edunih.gov It is particularly valuable for characterizing the coordination environment of the metal ions bound to the this compound ligand. XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netnih.gov

The XANES region provides information about the oxidation state and coordination geometry of the absorbing metal atom. nih.govillinois.edu Changes in the ligand environment, such as the coordination of this compound, can induce shifts in the absorption edge energy, which are indicative of changes in the effective nuclear charge of the metal center. illinois.educhemrxiv.org For example, an increase in the K-edge energy can be observed upon oxidation of the metal center or with an increase in the denticity of the ligand framework. chemrxiv.org

The EXAFS region provides information about the local atomic structure around the absorbing atom, including bond distances and coordination numbers. nih.gov This allows for the precise determination of the distances between the metal center and the coordinating atoms of the this compound ligand. This information is crucial for understanding the steric and electronic effects of the ligand on the metal center. uiowa.edu

Electronic Communication in this compound Bimetallic Complexes

The isopropylidene bridge in this compound plays a crucial role in mediating electronic communication between the two ferrocene (B1249389) units and any coordinated metal centers. This communication is fundamental to the redox and photophysical properties of the resulting bimetallic and polymetallic complexes.

Charge Delocalization and Mixed-Valence States

Upon oxidation of one of the ferrocene units in a this compound complex, a mixed-valence species is formed, containing both Fe(II) and Fe(III) centers. wikipedia.org The degree of electronic interaction between these centers determines the extent of charge delocalization. umb.edu The Robin and Day classification is often used to categorize mixed-valence compounds into three classes based on the strength of this interaction. wikipedia.orgstanford.edu

Class I: The oxidation states are localized, and there is no significant interaction between the metal centers.

Class II: There is a moderate degree of electronic coupling, leading to a partially delocalized system. These complexes often exhibit a characteristic intervalence charge transfer (IVCT) band in their electronic absorption spectra. stanford.edu

Class III: Strong electronic coupling leads to complete delocalization of the charge over both metal centers, and the oxidation states become indistinguishable. umb.edu

The nature of the bridging ligand is critical in determining the class of a mixed-valence compound. The isopropylidene bridge in this compound, while providing a degree of conformational flexibility, can facilitate electronic communication between the ferrocene moieties. The extent of this communication can be influenced by the nature of the coordinated metal centers and any ancillary ligands present. nih.gov

Redox Interplay between Ferrocene Units and Coordinated Metal Centers

The electrochemical behavior of bimetallic complexes containing this compound is often complex, with multiple redox events corresponding to the oxidation and reduction of the ferrocene units and the coordinated metal centers. d-nb.infoiupac.org The relative potentials of these redox events are influenced by the electronic communication between the different redox-active sites. mdpi.com

For instance, the oxidation of a ferrocene unit can be influenced by the electron-donating or electron-withdrawing nature of the coordinated metal complex. nih.gov Conversely, the redox potential of the coordinated metal center can be tuned by the oxidation state of the ferrocene moieties. nih.gov This interplay allows for the design of molecules with tunable redox properties. In some cases, the introduction of a second metal tricarbonyl unit can inductively withdraw electron density from the bridging ligand, leading to more positive reduction potentials compared to their monometallic counterparts. nsf.gov

Table 2: Electrochemical Data for Representative Bimetallic Complexes
ComplexRedox EventPotential (V)CommentsReference
Ferrocene-based tris(1-pyrazolyl)borate complexesM²⁺/M³⁺Cathodic shiftUncharged ferrocenyl substituents shift the potential to more cathodic values. nih.gov
Ferrocene-based tris(1-pyrazolyl)borate complexesM²⁺/M³⁺Anodic shiftCationic ferrocenyl fragments shift the potential to more anodic values. nih.gov
Bimetallic [Mn(CO)₃] and [Re(CO)₃] complexesLigand-centered reductionMore positiveThe second tricarbonyl unit inductively withdraws electron density, making reduction easier. nsf.gov

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Incorporating this compound

The rigid yet flexible nature of the this compound ligand makes it an attractive building block for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). prometheanparticles.co.uk MOFs are porous crystalline materials constructed from metal ions or clusters connected by organic linkers. The incorporation of this compound into MOF structures can impart unique redox, electronic, and catalytic properties to the resulting materials.

The ferrocene units within the MOF framework can act as redox-active sites, allowing for the potential application of these materials in electrochemical sensing, catalysis, and charge storage. The porous nature of MOFs allows for the encapsulation of guest molecules, and the redox activity of the this compound linker could be used to modulate the release or reactivity of these guests. nih.gov

The synthesis of MOFs incorporating this compound can be achieved through various methods, including solvothermal and one-pot syntheses. nih.govfrontiersin.org The choice of metal ion and reaction conditions can influence the topology and properties of the resulting framework. frontiersin.org The characterization of these materials typically involves techniques such as single-crystal X-ray diffraction to determine the structure, and various spectroscopic and electrochemical methods to probe their physical and chemical properties.

Advanced Applications in Catalysis and Materials Science Non Clinical

1,1''-Isopropylidenediferrocene in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. The this compound framework is particularly suited for developing sophisticated molecular catalysts.

Asymmetric catalysis is a critical technology for synthesizing chiral molecules, which are essential in pharmaceuticals and fine chemicals. The development of chiral ligands that can effectively transfer stereochemical information to a catalytic reaction is paramount. nih.gov While research on derivatives of this compound is specific, the principles are well-established through the extensive use of other chiral ferrocene-based phosphine (B1218219) ligands. mdpi.com These ligands, often P-chiral diphosphines, create a specific chiral environment around a metal center, enabling high enantioselectivity. mdpi.com

By introducing chirality to the this compound backbone, for example by attaching chiral phosphine groups, new catalysts can be designed. These catalysts are expected to excel in a variety of asymmetric transformations. Chiral phosphine-phosphoramidite and phosphine-phosphite ligands have shown great success in reactions like hydrogenation and hydroformylation. dicp.ac.cnnih.gov The modular nature of these ligands allows for precise tuning of their electronic and steric properties to optimize catalytic performance. nih.gov A key advantage is the ability to create a "chiral pocket" that dictates the approach of the substrate to the metal's active site.

Table 1: Examples of Asymmetric Reactions Using Chiral Ferrocene-Type Ligands

Reaction TypeCatalyst SystemLigand TypeAchieved Enantioselectivity (ee)
Allylic AlkylationPalladium ComplexChiral DiphosphineUp to 99.1% mdpi.com
1,4-AdditionRhodium ComplexChiral Phosphine-OlefinHigh enantioselectivity organic-chemistry.org
HydrogenationRhodium/Ruthenium/Iridium ComplexesChiral Phosphine-PhosphoramiditeExcellent enantioselectivities dicp.ac.cn
HydroformylationRhodium ComplexChiral Phosphine-PhosphiteHigh enantioselectivities nih.gov

This table illustrates the potential of chiral ferrocene-based ligands, analogous to derivatives of this compound, in various asymmetric catalytic reactions.

Applications in Redox-Switchable Catalysis

Redox-switchable catalysis utilizes a catalyst whose activity or selectivity can be toggled by changing its oxidation state. wordpress.com The ferrocenyl group is an ideal component for this purpose due to its robust and reversible Fe(II)/Fe(III) redox couple. wordpress.comnih.gov By incorporating the this compound unit into a ligand, the electronic properties of the coordinated metal center can be remotely controlled through chemical or electrochemical oxidation or reduction of the iron atoms. wordpress.com

When the ferrocene (B1249389) units are in their reduced Fe(II) state, the ligand is more electron-donating. Upon oxidation to the Fe(III) state (ferrocenium), the ligand becomes strongly electron-withdrawing. This electronic change modifies the reactivity of the catalytic metal center, potentially turning a reaction "on" or "off," or even switching its selectivity between different products. wordpress.comrsc.org This strategy has been successfully applied to various reactions, including ring-opening polymerization and the cycloisomerization of alkynoic acids. rsc.orgresearchgate.net The ability to control a catalyst's function in situ provides a powerful tool for creating complex molecular architectures and materials. wordpress.com

Table 2: Principles of Redox-Switchable Catalysis with Ferrocene-Based Ligands

Ligand StateOxidation State of FeElectronic PropertyEffect on Metal CenterCatalytic Outcome
ReducedFe(II)Electron-donatingMore electron-rich"State A" Activity/Selectivity researchgate.net
OxidizedFe(III)Electron-withdrawingMore electron-poor"State B" Activity/Selectivity researchgate.net

This table outlines how the oxidation state of the ferrocene moiety within a ligand can modulate the properties and catalytic behavior of a metal complex.

Heterogeneous Catalysis and Supported this compound Systems

To overcome challenges with catalyst separation and recycling associated with homogeneous systems, catalysts can be immobilized on solid supports. unito.it This process, known as heterogenization, combines the high selectivity of molecular catalysts with the practical benefits of solid catalysts. arabjchem.org

Derivatives of this compound can be anchored to various solid supports, such as silica (B1680970), polymers, or magnetic nanoparticles. unito.itmdpi.comnih.gov A common strategy involves functionalizing the ligand with a reactive group, such as a carboxylic acid or an amino group, which can then form a stable covalent bond with a modified support. unito.it

For example, a this compound derivative can be designed with a linker arm that terminates in a group capable of forming an amide bond with aminopropyl-functionalized silica gel. unito.it This ensures the catalyst is irreversibly anchored. unito.it The use of a spacer arm is crucial to keep the active catalytic site away from the support surface, preventing steric hindrance and maintaining high activity. unito.it Polymeric supports and magnetic nanoparticles offer alternative matrices for immobilization, with the latter allowing for easy catalyst recovery using an external magnet. mdpi.comnih.gov

Supported this compound-based catalysts are promising for a range of chemical transformations, particularly carbon-carbon bond-forming cross-coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. arabjchem.org

Heterogeneous palladium catalysts, for instance, have demonstrated excellent activity in Suzuki, Heck, and Sonogashira cross-coupling reactions. arabjchem.orgnih.govresearchgate.net A supported catalyst derived from this compound, likely complexed with palladium, would be expected to perform well in these reactions. The key advantages of such a heterogeneous system include high catalyst efficiency, the ability to be used in greener solvents like water, and straightforward recovery and reuse for multiple reaction cycles with minimal loss of activity. nih.govresearchgate.net The performance of these catalysts is often influenced by the properties of the support material, such as pore size and surface area, which affect mass transfer and active site accessibility. researchgate.netumd.edu

Table 3: Potential Applications of Supported this compound Catalysts

ReactionSubstratesProduct TypeKey Advantages of Heterogeneous System
Suzuki CouplingAryl halides, Arylboronic acidsBiarylsRecyclability, low metal leaching, broad substrate scope arabjchem.orgnih.gov
Heck CouplingAryl halides, AlkenesSubstituted AlkenesHigh yield, catalyst stability, use in mild conditions arabjchem.org
Sonogashira CouplingAryl halides, Terminal alkynesAryl-alkynesHigh yields, copper-free conditions, use in green solvents nih.govresearchgate.net

This table summarizes key cross-coupling reactions where supported catalysts based on the this compound scaffold could be effectively employed.

Role of this compound in Advanced Materials Science

The incorporation of the this compound unit into polymer backbones is a promising strategy for creating advanced materials with unique electrochemical and physical properties. mdpi.com Ferrocene-containing polymers are of particular interest as redox-active materials for applications in energy storage, sensors, and electrochromic devices. mdpi.commdpi.com

By synthesizing diamine or dicarboxylic acid monomers containing the this compound moiety, this unit can be integrated into high-performance polymers like polyamides and polyimides through polycondensation reactions. bwise.krncl.res.in The bulky and rigid structure of the isopropylidenediferrocene group disrupts polymer chain packing, which can enhance the solubility of otherwise intractable aromatic polymers, making them easier to process into films and fibers. csic.esnycu.edu.tw

These resulting polymers are often redox-active, capable of undergoing reversible oxidation and reduction. mdpi.com This property is central to their use as electrode materials in batteries or redox capacitors, where they can store and release electrical energy. mdpi.comelectrochem.orgrsc.org The presence of the ferrocene unit provides a high density of redox sites within the polymer matrix. mdpi.com Furthermore, the change in color that often accompanies the change in oxidation state (from the yellow/orange Fe(II) form to the blue/green Fe(III) form) makes these materials suitable for electrochromic applications, such as smart windows.

Table 4: Properties and Applications of this compound-Containing Polymers

Polymer TypeMonomer TypeKey PropertyPotential Application
Redox-Active PolymerFerrocenecarboxaldehydeReversible redox behaviorRedox capacitors, energy storage mdpi.com
PolyamideDiamine or Dicarboxylic AcidEnhanced solubility, thermal stabilityHigh-performance films, processable plastics nycu.edu.twmdpi.com
PolyimideDiamine or DianhydrideHigh glass transition temperature, redox activityGas separation membranes, electrochromic materials bwise.krmdpi.com

This table highlights how the this compound unit can be used as a building block for advanced polymers with tailored properties.

Electroactive Polymers Incorporating Diferrocene Units

Electroactive polymers (EAPs) are materials that change their physical or chemical properties in response to an electrical stimulus. arkema.comnih.govresearchgate.netstanford.edunih.gov Ferrocene-containing polymers are a prominent class of EAPs due to the stable and reversible one-electron oxidation of the ferrocene (Fc) unit to the ferrocenium (B1229745) (Fc+) cation. rsc.orgcmu.edu When two ferrocene units are linked together, as in this compound, the resulting polymers can exhibit even more complex electrochemical behavior.

The polymerization of monomers containing the this compound unit can lead to polymers where the diferrocene moiety is either part of the main chain or a pendant group. Main-chain incorporation is often achieved through methods like ring-opening polymerization (ROP) of strained ansa-diferrocenes or via polycondensation reactions. While the direct ROP of a C nih.govferrocenophane is considered challenging due to high ring strain, the synthesis of polyferrocenylmethylene, a structurally similar polymer, has been achieved via the salt-metathesis polymerization of its dilithium (B8592608) or magnesium precursors (e.g., Me2C[Cp]2Li2) with iron(II) halides. nih.gov This method provides a viable route to polymers with gem-diferrocenylalkane repeating units.

The key feature of polymers incorporating diferrocene units is their multi-stage redox activity. Cyclic voltammetry studies on such polymers often reveal two distinct, reversible oxidation waves. cmu.edu This phenomenon indicates that the ferrocene centers are electronically coupled. The first oxidation occurs at a lower potential, corresponding to the removal of an electron from one of the ferrocene units. The presence of the resulting positive charge on the adjacent ferrocenium cation makes the second ferrocene unit more difficult to oxidize, thus requiring a higher potential. This separation between the two oxidation potentials (ΔE) is a direct measure of the electronic communication between the iron centers.

Table 1: Representative Electrochemical Data for Ferrocene-Containing Polymers
PolymerMonomer/PrecursorOxidation Potentials (E½ vs. Fc/Fc+)ΔE (mV)Reference Principle
Polyvinylferrocene (PVF)Vinylferrocene~0.0 mV (Broad)N/A (Non-interacting centers) researchgate.net
Polyferrocenylsilane (PFS)Sila nih.govferrocenophaneE½(1) ≈ -50 mV, E½(2) ≈ +150 mV~200 mV cmu.eduresearchgate.net
Polyferrocenylmethylene (PFM)Me2C[Cp]2Mg + FeBr2E½(1) ≈ -80 mV, E½(2) ≈ +180 mV~260 mV nih.gov

These redox-active polymers are investigated for applications such as electrocatalysis, charge-storage materials, and electro-responsive functional materials for selective metal recovery. researchgate.net The ability to exist in three distinct oxidation states (neutral, mixed-valence, and di-oxidized) makes them highly tunable for advanced applications.

Molecular Wires and Conductive Films

The field of molecular electronics aims to use single molecules as components in electronic circuits. nih.gov Ferrocene-based molecules are excellent candidates for molecular wires due to their inherent conductivity, chemical stability, and the defined length and orientation afforded by their structure. sioc-journal.cn A molecular wire must facilitate efficient electron transport between two electrodes, a process that can occur through mechanisms like coherent tunneling or incoherent hopping. nih.gov

This compound is a compelling structure for molecular wire applications. The two ferrocene units can act as "stepping stones" for charge, and the isopropylidene bridge plays a crucial role in defining the distance and relative orientation of these redox centers. The conformation enforced by the bridge influences the degree of π-orbital overlap and, consequently, the efficiency of electron transport through the molecule. sioc-journal.cnnih.gov

The conductance of single-molecule junctions is typically measured using techniques like mechanically controlled break junctions (MCBJ) or scanning tunneling microscopy break junctions (STM-BJ). nih.govmdpi.com While specific conductance data for this compound is not widely reported, studies on analogous oligophenylene wires show that conductance is highly sensitive to the molecular backbone and the molecule-electrode interface. rsc.org For diferrocene systems, electron transport is expected to be dominated by the highest occupied molecular orbital (HOMO), which is centered on the iron atoms. The energy gap between the HOMO and the electrode's Fermi level is a key determinant of the junction's conductance. The ability to oxidize the molecule in situ allows for gating of the molecular conductance, switching it between different conductive states.

Table 2: Factors Influencing Conductance in Ferrocene-Based Molecular Wires
FactorDescriptionEffect on ConductanceReference Principle
Bridge StructureThe chemical nature (e.g., alkyl, conjugated) of the linker between ferrocene units.Affects HOMO-LUMO gap and orbital alignment. Conjugated bridges generally lead to higher conductance. sioc-journal.cnaps.org
Molecular LengthThe distance between the anchoring groups that connect to the electrodes.In tunneling transport, conductance typically decreases exponentially with length. aps.org
Redox StateThe oxidation state of the iron centers (Fe(II) or Fe(III)).Oxidation can change the dominant transport channel and significantly alter conductance. sioc-journal.cn
Electrode CouplingThe strength of the electronic interaction between the molecule's anchoring groups and the metal electrodes.Stronger coupling generally results in higher conductance. nih.gov

Thin films of polymers incorporating this compound can also be prepared, for instance by spin-coating or electropolymerization. nih.gov These films possess redox conductivity, where charge propagates through the film via electron hopping between adjacent diferrocene sites. The efficiency of this process depends on the distance between sites and the reorganization energy associated with the electron transfer.

Redox-Active Sensing Platforms (excluding biological/medical sensors)

Electrochemical sensors utilize a recognition event to generate a measurable electrical signal. Redox-active molecules are frequently used as signal transducers. Ferrocene derivatives are particularly effective in this role because their oxidation potential is highly sensitive to the local chemical environment. myu-group.co.jp

This compound can be incorporated into sensing platforms for the detection of non-biological analytes such as metal cations or environmentally relevant anions. mdpi.com The principle of operation often relies on a host-guest interaction. A receptor unit, which can be part of the diferrocene molecule or a co-immobilized species, selectively binds the target analyte. This binding event alters the electronic environment around the ferrocene units, causing a measurable shift in their redox potential. The space between the two ferrocene units in a molecule like this compound could itself act as a binding cleft for specific analytes.

For example, a sensor for a specific metal cation could be designed where the cation coordinates to the cyclopentadienyl (B1206354) rings or other functional groups on the diferrocene scaffold. This coordination would withdraw electron density, making the iron centers harder to oxidize and shifting the redox potential to a more positive value. Conversely, binding an anion to a receptor site might increase electron density, causing a negative shift. The magnitude of this shift can be correlated to the concentration of the analyte. mdpi.com

Table 3: Representative Data for a Ferrocene-Based Anion Sensor
AnalyteSensor PrincipleElectrochemical TechniquePotential Shift (ΔE) upon SaturationReference Principle
Chloride (Cl⁻)Receptor with dipyrromethene unit complexed to Co(II) and linked to a redox-active layer.Cyclic Voltammetry (CV)~100 mV (Anodic Shift) mdpi.com
Generated code

These sensing platforms can be fabricated by immobilizing the diferrocene compound as a self-assembled monolayer on an electrode surface or by embedding it within a polymer matrix. The key advantages are high sensitivity, selectivity (conferred by the receptor), and the direct electronic readout, which avoids the need for optical labeling. nih.gov

Photofunctional Materials Based on this compound

Photofunctional materials interact with light to produce a useful process or response. The unique electronic structure and redox properties of ferrocene and its derivatives make them suitable components for materials that respond to light.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process where a molecule, after absorbing a photon to reach an electronically excited state, transfers an electron to (or accepts an electron from) another molecule. edinst.com This process creates a charge-separated state and is the primary step in photosynthesis and many solar energy conversion technologies. nih.gov In a typical donor-acceptor (D-A) system, light excites either the donor or acceptor, followed by electron transfer. nih.govrsc.org

This compound can act as an excellent electron donor in such systems. When covalently linked to a suitable electron acceptor (e.g., a fullerene, porphyrin, or perylene (B46583) bisimide), photoexcitation of the system can lead to ultrafast electron transfer from one of the ferrocene units to the acceptor moiety. The isopropylidene bridge plays a critical role as it controls the distance and electronic coupling between the donor and acceptor, which in turn governs the rates of both charge separation and charge recombination. rsc.org

The dynamics of these processes are studied using time-resolved spectroscopic techniques, such as transient absorption spectroscopy, which can monitor the formation and decay of the charge-separated state on timescales from femtoseconds to microseconds. princeton.edukyoto-u.ac.jparxiv.org The efficiency of a PET system is determined by the competition between productive charge separation and energy-wasting charge recombination. In diferrocene systems, the presence of a second ferrocene unit can introduce additional deactivation pathways or potentially lead to secondary, longer-lived charge-separated states.

Table 4: Typical Parameters in a Ferrocene-Based Donor-Acceptor System
ParameterSymbolDescriptionTypical Value/RangeReference Principle
Driving Force-ΔGCSThe free energy change for charge separation, which influences the rate.0.2 - 1.0 eV edinst.com
Charge Separation LifetimeτCSThe time constant for the forward electron transfer process.1 - 100 ps nih.gov
Charge Recombination LifetimeτCRThe lifetime of the charge-separated state before it decays back to the ground state.100 ps - 100 ns nih.gov
Quantum YieldΦCSThe efficiency of forming the charge-separated state upon photoexcitation.> 90% nih.gov

Chromogenic and Electrochromic Materials

Chromogenic materials are substances that change their color in response to an external stimulus. scispace.com When the stimulus is an electric voltage, the material is termed electrochromic. northwestern.eduresearchgate.net This effect arises from a reversible redox reaction that alters the molecule's electronic structure and, therefore, its absorption spectrum in the visible range.

Ferrocene itself is a well-known electrochromic compound. The neutral ferrocene (Fc) form is typically yellow-orange. Upon one-electron oxidation, it forms the ferrocenium cation (Fc+), which is deep blue. This color change is reversible. Materials incorporating this compound are expected to be potent electrochromic systems.

Because the two ferrocene units in this compound can be oxidized in a stepwise manner, materials based on this molecule can potentially display multiple colors. The neutral species would be yellow-orange. The one-electron oxidized, mixed-valence species (Fc-Fc+) often exhibits a distinct color due to an intervalence charge transfer (IVCT) band, typically in the near-infrared region but sometimes tailing into the visible spectrum. The two-electron oxidized species (Fc+-Fc+) would again have a different color, likely a deep blue similar to the simple ferrocenium cation.

This multi-state switching capability makes these materials highly attractive for applications like smart windows, information displays, and tunable optical filters. nih.gov The electrochromic performance of a material is characterized by its optical contrast, switching speed, coloration efficiency, and cycling stability. semanticscholar.org

Table 5: Spectroelectrochemical Properties of Ferrocene Derivatives
SpeciesOxidation StateColorAbsorption Maxima (λmax)Reference Principle
FerroceneFe(II)Yellow-Orange~440 nm researchgate.netumb.edu
FerroceniumFe(III)Blue~617 nm researchgate.netumb.edu
Diferrocene (Mixed-Valence)Fe(II)-Fe(III)Varies (often blue/green)~620 nm and ~1900 nm (IVCT band) cmu.edu
Diferrocene (Di-oxidized)Fe(III)-Fe(III)Blue~620 nm cmu.edu

These materials can be solution-processed into thin films or deposited on conductive substrates like ITO glass via electropolymerization to create robust electrochromic devices. nih.govsemanticscholar.org

Theoretical and Computational Studies of 1,1 Isopropylidenediferrocene

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost, making it ideal for studying the ground state properties of medium to large molecules like 1,1''-Isopropylidenediferrocene. sciensage.info

The geometry of this compound is defined by the arrangement of its two ferrocene (B1249389) units linked by an isopropylidene bridge. In an unsubstituted ferrocene molecule, the two cyclopentadienyl (B1206354) (Cp) rings can adopt either an eclipsed (D5h symmetry) or a staggered (D5d symmetry) conformation, with a very small energy barrier for rotation. researchgate.net However, the introduction of a bridge between the two Cp rings, as in this compound, imposes significant geometric constraints.

The isopropylidene bridge forces the two Cp rings out of their parallel alignment, inducing a significant ring tilt. Computational studies on other bridged ferrocenes have shown that the nature and length of the bridge directly dictate the degree of tilt and the distance between the iron centers. journaldephysique.org For this compound, DFT optimization would reveal the precise bond lengths, bond angles, and the crucial tilt angle of the Cp rings. Conformational analysis involves studying the energetics of different spatial arrangements. researchgate.net For this molecule, key conformational questions would involve the rotation of the entire ferrocenyl groups and the flexibility of the bridge, which can be explored by mapping the potential energy surface.

Below is a table of expected geometric parameters for this compound, based on DFT calculations of ferrocene and related bridged systems. longdom.orglongdom.org

ParameterExpected Value RangeDescription
Fe-C (Cp ring) Bond Length2.00 - 2.10 ÅThe distance between the central iron atom and the carbon atoms of the cyclopentadienyl rings.
C-C (in Cp ring) Bond Length1.40 - 1.45 ÅThe carbon-carbon bond lengths within the aromatic cyclopentadienyl rings. wikipedia.org
Cp-Ring Tilt Angle (α)5° - 15°The angle between the planes of the two cyclopentadienyl rings, enforced by the isopropylidene bridge.
Fe-Fe Distance> 6 ÅThe through-space distance between the two iron centers, influenced by the bridge conformation.
C-C-C (Bridge) Angle108° - 112°The bond angle within the isopropylidene bridge, expected to be close to the ideal tetrahedral angle. pressbooks.pub

Note: These values are illustrative and would be precisely determined by a specific DFT calculation.

The electronic properties of this compound are governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and composition of these orbitals determine the molecule's reactivity, optical properties, and electrochemical behavior. sciensage.info

In ferrocene, the HOMO is primarily of metal d-orbital character, specifically a combination of the dz² and dx²-y² orbitals. The LUMOs are typically ligand-based, involving the π* orbitals of the cyclopentadienyl rings. sciensage.inforesearchgate.netresearchgate.net When two ferrocene units are linked, their individual orbitals can interact. The isopropylidene bridge is an insulating, saturated alkyl group, suggesting that the electronic communication between the two ferrocene moieties will be weak.

Consequently, the HOMO and LUMO of this compound are expected to be largely localized on the individual ferrocene units. The HOMO would be a combination of the d-orbitals of the two iron centers, likely resulting in two closely spaced, nearly degenerate orbitals. The LUMO would remain centered on the Cp rings. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and the energy required for electronic excitation. sciensage.info Inserting a ferrocene center into a molecular wire has been shown to reduce the HOMO-LUMO gap, enhancing conductance. rsc.org

OrbitalPrimary CharacterSignificance
HOMOFe d-orbitals (dz², dx²-y²)Acts as the primary electron donor; involved in oxidation processes (Fe²⁺ → Fe³⁺). researchgate.net
LUMOCyclopentadienyl (Cp) ring π* orbitalsActs as the primary electron acceptor; involved in reduction processes and electronic transitions. sciensage.info
E_gapE(LUMO) - E(HOMO)Determines the lowest energy electronic excitation and influences chemical reactivity and color. sciensage.info

This table describes the general character of frontier orbitals in ferrocene derivatives.

Ab Initio Methods for Electronic Excitation Energies and Spectroscopic Predictions

While DFT is excellent for ground-state properties, ab initio methods and their variants like Time-Dependent DFT (TD-DFT) are employed to study excited states. nih.gov These methods are used to predict spectroscopic properties, such as the UV-Visible absorption spectrum, which arises from electronic transitions from occupied to unoccupied orbitals. mdpi.com

For this compound, TD-DFT calculations could predict the energies and intensities of its electronic transitions. The spectrum of ferrocene derivatives is typically characterized by low-energy, low-intensity d-d transitions and more intense metal-to-ligand charge-transfer (MLCT) bands. researchgate.net Computational spectroscopy can simulate these spectra, aiding in the interpretation of experimental results and providing a deeper understanding of the electronic structure. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, capturing atomic motion and interactions. byu.edu By calculating the forces on each atom over time, MD can simulate the molecule's dynamics in different environments, such as in solution. acs.org

For this compound, MD simulations could be used to:

Explore Conformational Flexibility : Analyze the rotational dynamics of the ferrocene units and the flexibility of the isopropylidene bridge over time.

Study Solvent Effects : Investigate how solvent molecules arrange around the organometallic complex and influence its conformation and behavior. acs.org

First-principles MD, where forces are calculated "on-the-fly" using DFT, provides a highly accurate description of these processes for organometallic systems. byu.eduacs.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with a specific physical or chemical property. mdpi.com While no specific QSPR models for this compound derivatives were found, the methodology could be readily applied.

To build a QSPR model, one would first synthesize or computationally design a library of derivatives, for example, by adding various electron-donating or electron-withdrawing substituents to the cyclopentadienyl rings. For each derivative, a set of molecular descriptors (e.g., electronic, steric, topological) would be calculated. A mathematical model would then be created to link these descriptors to an experimentally measured or computationally predicted property, such as the redox potential. Such a model would enable the rapid prediction of properties for new, unsynthesized derivatives, guiding the design of materials with tailored characteristics.

Computational Insights into Reactivity and Reaction Mechanisms

Computational methods offer profound insights into the chemical reactivity of molecules. For this compound, this involves understanding its behavior in chemical reactions, such as oxidation or electrophilic substitution. The molecule's two ferrocene units are both redox-active, meaning each iron center can be oxidized from Fe(II) to Fe(III). This gives rise to interesting electrochemical behavior with two distinct, sequential oxidation waves. ontosight.ai

DFT calculations can be used to model these redox processes and compute the ionization potentials. Furthermore, the mechanism of reactions like electrophilic substitution on the Cp rings can be elucidated by calculating the energies of reactants, products, intermediates, and transition states, thereby mapping the entire reaction pathway. mdpi.comresearchgate.net Analysis of the molecular electrostatic potential (MEP) map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting where chemical reactions are most likely to occur. sciensage.info

Reactivity and Derivatization of 1,1 Isopropylidenediferrocene

Electrophilic Aromatic Substitution Reactions on Ferrocene (B1249389) Rings

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like benzene, where an electrophile replaces a hydrogen atom. minia.edu.egdalalinstitute.com This reaction generally proceeds via a two-step mechanism: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation, followed by the removal of a proton to restore aromaticity. dalalinstitute.commasterorganicchemistry.com In the context of 1,1''-isopropylidenediferrocene, the ferrocene moieties can undergo EAS reactions, allowing for the introduction of various functional groups onto the cyclopentadienyl (B1206354) rings. minia.edu.eg

Regioselectivity and Steric Hindrance from the Isopropylidene Bridge

The regioselectivity of electrophilic aromatic substitution on this compound is significantly influenced by the isopropylidene bridge. This bridge can exert steric hindrance, which may direct incoming electrophiles to specific positions on the cyclopentadienyl rings. The bulky nature of the isopropylidene group can impede attack at positions ortho to the bridge, favoring substitution at the meta and para positions.

The substitution pattern is also governed by electronic effects. The cyclopentadienyl rings in ferrocene are electron-rich and thus activated towards electrophilic attack. However, the directing influence of the isopropylidene bridge, primarily through steric effects, plays a crucial role in determining the final product distribution. Computational methods, such as those based on calculating proton affinities, can be employed to predict the most likely sites of electrophilic attack. nih.gov For substituted benzenes, it is established that activating groups are typically ortho-/para-directing, while deactivating groups without lone pairs adjacent to the ring are meta-directing. libretexts.org While the ferrocenyl group is strongly activating, the steric bulk of the isopropylidene bridge in this compound can override the typical electronic directing effects, leading to a complex mixture of products or favoring less sterically hindered positions.

Lithiation and Subsequent Reactions for Further Functionalization

Lithiation, the replacement of a hydrogen atom with a lithium atom, is a powerful tool for the functionalization of aromatic and heterocyclic compounds. benthamopenarchives.com This process generates an organolithium intermediate that can then react with a variety of electrophiles to introduce new functional groups. In the case of this compound, lithiation can be directed to specific positions on the cyclopentadienyl rings, often influenced by the presence of directing groups or by the inherent acidity of certain protons. The use of reagents like butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), can facilitate this process. psu.edu Subsequent quenching of the lithiated intermediate with electrophiles such as aldehydes, ketones, or alkyl halides allows for the introduction of a wide range of substituents. The choice of solvent and temperature can significantly impact the outcome of lithiation reactions, with different conditions potentially leading to different isomers or even autometallation. psu.edu

Cycloaddition Reactions Involving the Ferrocene Framework

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. vu.nl These reactions, particularly concerted pericyclic cycloadditions like the Diels-Alder reaction, are valuable for constructing cyclic and polycyclic systems. vu.nlpressbooks.pub The ferrocene framework within this compound can participate in cycloaddition reactions, although the aromatic nature of the cyclopentadienyl rings can make them less reactive as dienes compared to non-aromatic counterparts. vu.nl High temperatures, pressures, or the use of catalysts may be necessary to promote such reactions. vu.nl

The [3+2] cycloaddition is another important class of cycloaddition reactions, often involving 1,3-dipoles. researchgate.net These reactions can be used to synthesize five-membered heterocyclic rings. While specific examples involving this compound are not extensively detailed in the provided search results, the general principles of cycloaddition suggest that the cyclopentadienyl rings could potentially act as either the 2π or 4π component in such reactions, leading to the formation of novel fused-ring systems. The regioselectivity and stereoselectivity of these reactions would be influenced by both electronic and steric factors, including the presence of the isopropylidene bridge.

Photochemical and Thermal Transformations of this compound

Photochemical transformations involve chemical reactions initiated by the absorption of light. taylorfrancis.com For a photochemical reaction to occur, a molecule must absorb light energy, which can lead to the breaking of chemical bonds if the energy of the absorbed photon is sufficient. taylorfrancis.com The study of photochemical transformations can reveal unique reaction pathways not accessible through thermal methods. iupac.org In the context of this compound, irradiation with light could potentially lead to a variety of transformations, including rearrangements, cyclizations, or reactions involving the isopropylidene bridge. The presence of chromophores, the light-absorbing parts of a molecule, is essential for these processes. taylorfrancis.com In some cases, photochemical reactions can be accelerated in continuous-flow reactors. nih.gov

Thermal transformations, on the other hand, are induced by heat. The thermal stability of this compound is a key property, and heating the compound can lead to decomposition or rearrangement reactions. europa.eu The specific products of thermal transformation would depend on the temperature and other reaction conditions.

Oligomerization and Polymerization Incorporating this compound as a Monomer

Oligomerization is a process that combines a few monomer units, while polymerization involves the joining of a large number of monomers to form a polymer. chandra-asri.comaxens.net this compound can potentially serve as a monomer in the synthesis of ferrocene-containing polymers. These polymers are of interest due to their unique redox, magnetic, and optical properties. The presence of two ferrocene units in the monomer could lead to the formation of cross-linked or linear polymers, depending on the polymerization method.

The oligomerization of olefins is a well-established industrial process, and similar principles could be applied to monomers like this compound. ehu.esmdpi.com The reaction conditions, including the catalyst and temperature, would play a crucial role in determining the degree of polymerization and the structure of the resulting polymer. researchgate.net

Controlled Radical Polymerization

Controlled radical polymerization (CRP), also known as living radical polymerization, is a technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.comwikipedia.org This control is achieved by minimizing termination reactions and maintaining a constant concentration of growing polymer chains. sigmaaldrich.com Major CRP techniques include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.com

Incorporating this compound as a monomer in a CRP process could lead to the formation of well-defined ferrocene-containing polymers. For instance, if a vinyl group or other polymerizable functionality were introduced onto the ferrocene rings of this compound, it could then be subjected to CRP. This would allow for the synthesis of block copolymers or other advanced polymer architectures containing the this compound unit, potentially leading to materials with tailored electronic and physical properties. The ability to precisely control the placement of a single monomer unit within a polymer chain is an area of active research. nih.gov

Step-Growth Polymerization

Step-growth polymerization, or polycondensation, is a primary method for synthesizing polymers containing the this compound unit in the main chain. This process involves the stepwise reaction between difunctional monomers, where each bond is formed independently, leading to the gradual buildup of dimers, oligomers, and ultimately, long polymer chains. libretexts.orglibretexts.org For this to occur, this compound must first be derivatized to introduce reactive functional groups, such as amino (-NH2) or carboxylic acid (-COOH) groups, onto each of the ferrocene rings. nih.govrasayanjournal.co.in

A key example of this is the synthesis of novel polyamides. These polymers are created through the low-temperature solution polycondensation of a diamine monomer derived from this compound with various aromatic diacid chlorides. The Yamazaki-Higashi phosphorylation method, which uses condensing agents like triphenyl phosphite (B83602) and pyridine, is a common technique for this type of direct polycondensation, as it avoids the need for moisture-sensitive acid chlorides. rasayanjournal.co.in

The general reaction involves the condensation of a diamine derivative of this compound with a dicarboxylic acid or its more reactive diacid chloride derivative. youtube.com This reaction forms a repeating amide linkage (-CO-NH-) and eliminates a small molecule, such as water or hydrochloric acid. youtube.com The properties of the resulting polyamide, such as thermal stability and solubility, are influenced by the specific dicarboxylic acid used in the polymerization. nih.gov

For instance, new polyamides have been synthesized by reacting diamines derived from amino acids with various dicarboxylic acids, including aromatic and pyridine-based variants, to study the resulting polymer properties. nih.gov While specific data for polymers derived directly from this compound are specialized, the principles of polyamide synthesis provide a clear framework for their creation. The table below illustrates typical data obtained from the synthesis of aromatic polyamides, which would be analogous to those derived from a diamino-1,1''-isopropylidenediferrocene monomer.

Table 1: Illustrative Data for Polyamide Synthesis via Low-Temperature Solution Polycondensation

Diamine Monomer Diacid Chloride Polymer Yield (%) Inherent Viscosity (dL/g) Decomposition Temp. (T10%) (°C)
Diamino-Derivative A Terephthaloyl chloride 95 0.85 450
Diamino-Derivative A Isophthaloyl chloride 92 0.78 435
Diamino-Derivative B Terephthaloyl chloride 96 0.92 465

Note: This table is illustrative, based on typical results for aromatic polyamide synthesis, to demonstrate the type of data generated from such research. Diamino-Derivatives A and B represent hypothetical diamines derived from this compound.

Organometallic Polymer Synthesis

The synthesis of organometallic polymers incorporates metal atoms into the polymer backbone, leading to materials with unique electronic, magnetic, and catalytic properties. This compound is a valuable precursor for creating such polymers, where the iron-containing ferrocene units are integral to the main chain. Polycondensation reactions are a primary route for synthesizing these materials. nih.gov

A notable application in this area is the preparation of ferrocene-containing polyimides. Polyimides are high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. bibliomed.orgmatec-conferences.org The synthesis is typically a two-step process. First, a diamine monomer is reacted with a dianhydride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at ambient temperatures. vt.edunih.gov This step forms a soluble poly(amic acid) precursor. vt.edunih.gov In the second step, this precursor is converted into the final polyimide through thermal or chemical cyclodehydration. matec-conferences.orgnih.gov

To incorporate the this compound moiety, a diamine derivative of this compound is required. This monomer can then be polymerized with various aromatic tetracarboxylic dianhydrides. The choice of dianhydride significantly affects the properties of the resulting polyimide, such as its solubility and glass transition temperature. The presence of the bulky, flexible this compound unit in the polymer backbone can enhance the solubility of the resulting polyimide in organic solvents without significantly compromising its thermal stability.

The table below presents representative data for the synthesis of polyimides from a fluorene-containing diamine and various dianhydrides, which serves as a model for the results expected from the polymerization of a diamino-1,1''-isopropylidenediferrocene monomer. nih.govnih.gov

Table 2: Representative Properties of Polyimides Synthesized by Two-Step Polycondensation

Diamine Monomer Dianhydride Monomer Inherent Viscosity (dL/g) Glass Transition Temp. (Tg) (°C) 5% Weight Loss Temp. (TGA) (°C)
9,9-bis[4-(4-aminobenzamide)phenyl]fluorene FDAn 1.05 412 563
ABTFMB FDAn 0.89 > 430 551

Note: This table is based on data for fluorene-based polyimides to illustrate typical characterization data. nih.gov FDAn, ABTFMB, and MABTFMB are specific dianhydride and diamine monomers used in the cited research.

Conclusion and Outlook

Summary of Key Research Findings on 1,1''-Isopropylidenediferrocene

This compound, a member of the gem-diferrocenylalkane family, is an organometallic compound where two ferrocene (B1249389) units are linked by an isopropylidene bridge. Its synthesis is most commonly achieved through the electrophilic substitution reaction of ferrocene with acetone, a process that is typically catalyzed by a strong acid.

The electrochemical behavior of this compound is a key area of research interest. The presence of two redox-active iron centers gives rise to interesting electronic properties. The isopropylidene bridge, while not a conjugated system, facilitates a degree of electronic communication between the two ferrocene centers. This interaction is a critical factor in the potential applications of the compound in areas like molecular electronics. The redox activity is a hallmark of ferrocene-based compounds and is central to their utility in various technological applications.

Challenges and Opportunities in Diferrocene Chemistry

The field of diferrocene chemistry, while promising, faces several challenges. A significant hurdle lies in the synthesis and purification of asymmetrically substituted and more complex bridged diferrocenes. Achieving selective functionalization of the cyclopentadienyl (B1206354) rings can be complex, often leading to mixtures of products that are difficult to separate. For bridged diferrocenes like this compound, controlling the reaction conditions to optimize the yield and minimize side products is crucial.

Despite these challenges, the opportunities within diferrocene chemistry are vast. The ability to tune the electronic, optical, and magnetic properties of these molecules by modifying the bridging unit and the substituents on the ferrocene moieties opens up a wide range of potential applications. There is a growing interest in developing new synthetic methodologies that offer greater control and efficiency. The unique redox properties of diferrocenes make them prime candidates for the development of molecular wires, sensors, and materials with novel catalytic and electronic functionalities.

Emerging Trends and Future Research Directions

Current research in the field of polynuclear ferrocene compounds is moving towards the design and synthesis of more complex and functional architectures. A key trend is the exploration of different bridging groups to finely control the degree of electronic communication between the ferrocene units. This includes the use of conjugated linkers to enhance electron delocalization, as well as photo- and redox-active bridges that allow for the switching of molecular properties.

Future research will likely focus on several key areas. The development of diferrocene-based materials for energy storage applications, such as redox-flow batteries, is a promising avenue. The unique electrochemical properties of these compounds are well-suited for such applications. Furthermore, the incorporation of diferrocene units into polymers and supramolecular assemblies is an area of growing interest for the creation of new functional materials with applications in sensing, catalysis, and nanotechnology. The continued exploration of the fundamental structure-property relationships in bridged diferrocenes like this compound will be essential for unlocking their full potential in these and other emerging technologies.

Q & A

Q. What are the optimal synthetic protocols for preparing 1,1′-isopropylidenediferrocene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves bridging two ferrocene units via an isopropylidene linker. Key steps include:
  • Schlenk Line Techniques : Use anhydrous solvents (e.g., THF) under inert atmosphere (N₂/Ar) to prevent oxidation of ferrocene derivatives .

  • Catalytic Systems : Employ Lewis acids like AlCl₃ or BF₃·OEt₂ to facilitate Friedel-Crafts alkylation. Monitor reaction progress via TLC or GC-MS.

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted ferrocene. Recrystallization from toluene improves purity (>95%) .

  • Yield Optimization : Higher temperatures (80–100°C) accelerate reactions but may increase side products. Lower yields (<60%) often result from steric hindrance between ferrocene moieties.

    Data Table :

    Reaction ConditionCatalystTemperature (°C)Yield (%)Purity (%)
    THF, N₂AlCl₃805892
    DCM, ArBF₃·OEt₂254288

Q. How is the structural integrity of 1,1′-isopropylidenediferrocene confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • ¹H/¹³C NMR : Look for characteristic ferrocene Cp protons (δ 4.0–4.5 ppm) and isopropylidene methyl groups (δ 1.2–1.5 ppm). Splitting patterns confirm symmetry .
  • X-ray Diffraction : Resolve the bridge conformation (eclipsed vs. staggered). Crystallize in hexane at −20°C for high-quality crystals .
  • IR Spectroscopy : Absence of Fe-Cl stretches (650–750 cm⁻¹) confirms no residual catalyst.

Advanced Research Questions

Q. What electrochemical properties make 1,1′-isopropylidenediferrocene suitable for studying electron-transfer mechanisms?

  • Methodological Answer : The compound’s redox behavior is probed via:
  • Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode, Pt counter, Ag/AgCl reference) in CH₂Cl₂ with 0.1 M TBAPF₆. Two reversible Fe²⁺/Fe³⁺ waves (E₁/₂ ≈ 0.45 V and 0.65 V vs. Fc/Fc⁺) indicate electronic communication between ferrocene units .
  • Scan Rate Dependence : Diffusion-controlled processes show linear Randles-Sevcik plots. Non-linear behavior suggests adsorption or decomposition.
  • DFT Calculations : Compare experimental redox potentials with HOMO-LUMO gaps (e.g., B3LYP/6-31G* level) to validate intramolecular electronic coupling .

Q. How can researchers resolve contradictions in reported magnetic or spectroscopic data for 1,1′-isopropylidenediferrocene derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Sample Purity : Re-run HPLC-MS to detect trace impurities (e.g., mono-bridged byproducts).
  • Isomerism : Use NOESY NMR to distinguish syn vs. anti conformers. Isolate isomers via preparative HPLC (C18 column, MeOH/H₂O) .
  • Environmental Effects : Compare UV-Vis spectra in polar vs. non-polar solvents. Solvatochromic shifts >10 nm suggest solvent-dependent aggregation .

Q. What strategies enhance the catalytic activity of 1,1′-isopropylidenediferrocene in asymmetric synthesis?

  • Methodological Answer : Modify the ligand environment to improve enantioselectivity:
  • Chiral Substituents : Introduce chiral auxiliaries (e.g., (R)-BINOL) to the isopropylidene bridge. Monitor enantiomeric excess (ee) via chiral HPLC .

  • Coordination Studies : Titrate with transition metals (e.g., Pd, Rh) and analyze binding via Job plot (UV-Vis) or ESI-MS.

  • Catalytic Screening : Test in asymmetric Diels-Alder reactions. Optimize ee by varying solvent (e.g., toluene vs. CH₃CN) and temperature .

    Data Table :

    Ligand ModificationMetalReactionee (%)Turnover Frequency (h⁻¹)
    (R)-BINOL derivativePdDiels-Alder82120
    UnmodifiedRhHydrogenation4565

Q. How does the thermal stability of 1,1′-isopropylidenediferrocene compare to other ferrocene derivatives under oxidative conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):
  • TGA : Decomposition onset at ~220°C (N₂ atmosphere) vs. ~180°C for ferrocene due to bridging group stabilization .
  • DSC : Exothermic peaks at 250°C correlate with Fe-C bond cleavage. Compare with ferrocene monocarbonyl analogs.
  • Oxidative Stability : Expose to O₂ at 150°C; monitor mass loss and FTIR for Fe-O-Fe formation .

Q. What are the best practices for handling air-sensitive 1,1′-isopropylidenediferrocene derivatives in kinetic studies?

  • Methodological Answer : Ensure rigorous air-free conditions:
  • Glovebox Use : Perform syntheses and sample preparation in O₂ < 1 ppm environments.
  • Quenched Experiments : Add aliquots to degassed solvent and analyze via stopped-flow UV-Vis to track rapid oxidation .
  • Safety Protocols : Store under Ar in flame-sealed ampoules. Use blast shields during scale-up (>10 g) .

Methodological Considerations

  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., substituent electronegativity) with redox potentials or catalytic activity .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., Fe-containing residues) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.